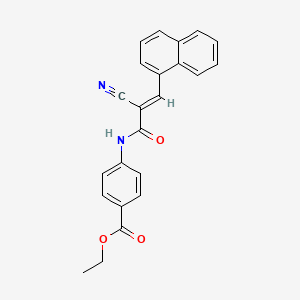

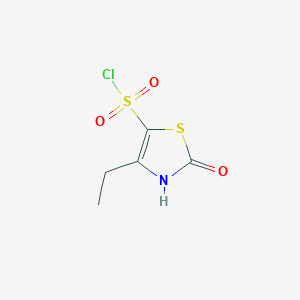

![molecular formula C20H22N4 B2358583 1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-63-8](/img/structure/B2358583.png)

1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It was discovered in 2010 by a group of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous studies, and its potential therapeutic applications continue to be explored.

Scientific Research Applications

Fluorescent Probes for DNA Detection

A study demonstrated the synthesis of novel benzimidazo[1,2-a]quinolines, including derivatives substituted with piperidine, which were synthesized using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by NMR, IR, UV/Vis, and fluorescence spectroscopy, showed potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their application in biological studies and medical diagnostics (Perin et al., 2011).

Synthesis of Derivatives for Potential Antimicrobial Activity

Research on benzimidazole condensed ring systems has led to the synthesis of various derivatives, including 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles. These compounds have been investigated for their potential antimicrobial properties, with certain derivatives showing strong in vitro activity against S. aureus and being evaluated for their effectiveness against P-388 lymphocytic leukemia in mice (Rida et al., 1988).

Novel Multicomponent Synthesis Approach

A novel one-pot, four-component reaction has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. This innovative synthesis method involves the reaction of pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile, showcasing a versatile approach to generating these compounds for various scientific applications (Yan et al., 2009).

Antimicrobial and Molecular Docking Studies

Further research into the synthesis of pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, has highlighted their in vitro antimicrobial activity against different bacterial and fungal strains. Molecular docking studies have provided insights into the mechanism of interaction between these drugs and target proteins of S. aureus and E. coli, suggesting their potential use in treating bacterial infections (Bhat & Begum, 2021).

Broad Spectrum Antibacterial Activities

A series of 2-piperidin-4-yl-benzimidazoles synthesized and evaluated for their antibacterial activities demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including enterococci. This research identifies these benzimidazoles as a new class of potential antibacterial agents, highlighting the versatility of the core structure in developing treatments for various bacterial infections (He et al., 2003).

properties

IUPAC Name |

1-piperidin-1-yl-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-14(2)15-12-19(23-10-6-3-7-11-23)24-18-9-5-4-8-17(18)22-20(24)16(15)13-21/h4-5,8-9,12,14H,3,6-7,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZBQJDBDMKDCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)

![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)

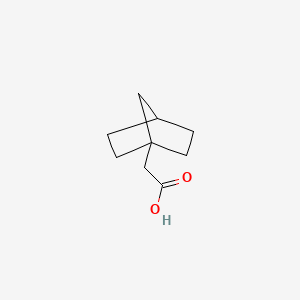

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)

![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)

![N-Ethyl-N-[2-oxo-2-(2-propanoylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2358517.png)

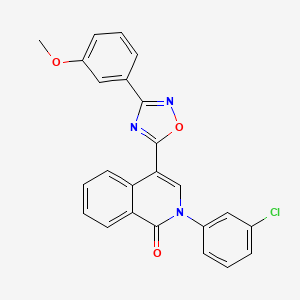

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2358523.png)